Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
CAS No.: 1883347-31-6
Cat. No.: VC6755085
Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.107
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1883347-31-6 |
|---|---|
| Molecular Formula | C8H12BrN3O2 |
| Molecular Weight | 262.107 |
| IUPAC Name | methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H |
| Standard InChI Key | INMSXKIWTKEWNC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN2CCNCC2=N1.Br |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide reflects its core structure:
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5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A bicyclic system comprising a six-membered pyrazine ring fused to a five-membered imidazole ring, with partial saturation at positions 5–8.
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2-Carboxylate: A methyl ester group (-COOCH₃) at position 2 of the imidazole ring.
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Hydrobromide: A salt form where a bromide ion (Br⁻) balances the protonated nitrogen in the heterocycle .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrN₃O₂ |
| Molecular Weight | 290.12 g/mol |
| CAS Registry Number | Not publicly listed |
| SMILES | CN1CC2=NC(=CN2CC1)C(=O)OC.[Br-] |
| InChIKey | Derived computationally |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide can be inferred from analogous protocols for ethyl esters and related derivatives :
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Core Formation: Condensation of 2-aminopyrazine with trichloroacetone yields 2-(dichloromethyl)imidazo[1,2-a]pyrazine .
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Reduction: Catalytic hydrogenation (e.g., using PtO₂ at 30 psi) saturates the pyrazine ring to form the 5,6,7,8-tetrahydro derivative .
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Esterification: Reaction with methanol in acidic conditions converts the carboxylic acid intermediate to the methyl ester .
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Salt Formation: Treatment with hydrobromic acid (HBr) produces the hydrobromide salt, enhancing solubility and crystallinity .
Key Reaction:
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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IR: Peaks at 1720 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (N-H stretch of hydrobromide) .
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (water, ethanol) due to ionic hydrobromide moiety; limited solubility in non-polar solvents .
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Stability: Hygroscopic nature necessitates storage under anhydrous conditions. Decomposes above 200°C .
Table 2: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| Density | ~1.4 g/cm³ |
| logP (Partition Coefficient) | -0.5 (predicted) |
Pharmacological and Biological Activity
Neurological Applications
Tetrahydroimidazo[1,2-a]pyrazine derivatives are investigated for neuroprotective effects, particularly in ischemic injury models . The methyl ester moiety could facilitate blood-brain barrier penetration.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for:
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Hydrazide derivatives: Via reaction with hydrazine, enabling further functionalization .
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Metal complexes: Coordination with transition metals for catalytic or therapeutic uses.
Analytical Chemistry
Future Directions
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Activity Screening: Systematic evaluation of antimicrobial, antiviral, and anticancer properties.
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Salt Optimization: Exploring alternative counterions (e.g., hydrochloride) to modulate physicochemical properties.
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Cocrystal Engineering: Improving stability via cocrystallization with coformers like succinic acid.
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